REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:6][NH:5][C@H:4]([C:7]([OH:9])=[O:8])[CH2:3]1.Cl[C:11]([O:13][CH2:14][CH:15]=[CH2:16])=[O:12]>[OH-].[Na+].O1CCOCC1>[CH2:14]([O:13][C:11]([N:5]1[CH2:6][CH:2]([OH:1])[CH2:3][CH:4]1[C:7]([OH:9])=[O:8])=[O:12])[CH:15]=[CH2:16] |f:2.3|
|
Name
|
4-hydroxyproline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1C[C@H](NC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC=C
|
Name
|
|
Quantity
|
78 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
156 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
78 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to return to below 5° C.
|
Type
|
ADDITION
|
Details
|
after each addition
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(=O)N1C(CC(C1)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:6][NH:5][C@H:4]([C:7]([OH:9])=[O:8])[CH2:3]1.Cl[C:11]([O:13][CH2:14][CH:15]=[CH2:16])=[O:12]>[OH-].[Na+].O1CCOCC1>[CH2:14]([O:13][C:11]([N:5]1[CH2:6][CH:2]([OH:1])[CH2:3][CH:4]1[C:7]([OH:9])=[O:8])=[O:12])[CH:15]=[CH2:16] |f:2.3|
|
Name
|
4-hydroxyproline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1C[C@H](NC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC=C
|
Name
|
|
Quantity
|
78 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
156 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
78 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to return to below 5° C.
|
Type
|
ADDITION
|
Details
|
after each addition
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(=O)N1C(CC(C1)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:6][NH:5][C@H:4]([C:7]([OH:9])=[O:8])[CH2:3]1.Cl[C:11]([O:13][CH2:14][CH:15]=[CH2:16])=[O:12]>[OH-].[Na+].O1CCOCC1>[CH2:14]([O:13][C:11]([N:5]1[CH2:6][CH:2]([OH:1])[CH2:3][CH:4]1[C:7]([OH:9])=[O:8])=[O:12])[CH:15]=[CH2:16] |f:2.3|
|
Name
|
4-hydroxyproline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1C[C@H](NC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC=C
|
Name
|
|
Quantity
|
78 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
156 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
78 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to return to below 5° C.
|
Type
|
ADDITION
|
Details
|
after each addition
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(=O)N1C(CC(C1)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:6][NH:5][C@H:4]([C:7]([OH:9])=[O:8])[CH2:3]1.Cl[C:11]([O:13][CH2:14][CH:15]=[CH2:16])=[O:12]>[OH-].[Na+].O1CCOCC1>[CH2:14]([O:13][C:11]([N:5]1[CH2:6][CH:2]([OH:1])[CH2:3][CH:4]1[C:7]([OH:9])=[O:8])=[O:12])[CH:15]=[CH2:16] |f:2.3|
|
Name
|
4-hydroxyproline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1C[C@H](NC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC=C
|
Name
|
|
Quantity
|
78 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
156 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
78 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to return to below 5° C.
|
Type
|
ADDITION
|
Details
|
after each addition
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(=O)N1C(CC(C1)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |